trans-3-Amino-3-methylcyclobutanol hydrochloride

Catalog No.
S3310394
CAS No.
1403767-32-7
M.F
C5H12ClNO
M. Wt
137.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-3-Amino-3-methylcyclobutanol hydrochloride

CAS Number

1403767-32-7

Product Name

trans-3-Amino-3-methylcyclobutanol hydrochloride

IUPAC Name

3-amino-3-methylcyclobutan-1-ol;hydrochloride

Molecular Formula

C5H12ClNO

Molecular Weight

137.61

InChI

InChI=1S/C5H11NO.ClH/c1-5(6)2-4(7)3-5;/h4,7H,2-3,6H2,1H3;1H

InChI Key

RTAWFZMTTJCICN-UHFFFAOYSA-N

SMILES

CC1(CC(C1)O)N.Cl

Canonical SMILES

CC1(CC(C1)O)N.Cl

trans-3-Amino-3-methylcyclobutanol hydrochloride is a stereochemically defined, small-molecule building block featuring a constrained cyclobutane scaffold. It is primarily utilized in medicinal chemistry and process development as a key intermediate for complex target molecules, particularly Janus kinase (JAK) inhibitors for autoimmune diseases and oncology. The hydrochloride salt form is specifically supplied to ensure superior handling, stability, and solubility properties compared to the free base, facilitating its integration into multi-step synthesis workflows.

Research Fit

Scaffold type Chiral trans-cyclobutane amino alcohol hydrochloride
Research use Stereodefined PROTAC linker, enzyme inhibitor, and receptor modulator synthesis
Formulation note Hydrochloride salt supports aqueous solubility in research workflows

Substituting this compound with its *cis*-isomer or the free-base form can lead to critical failures in synthesis and biological activity. The *trans* configuration of the amino and hydroxyl groups is fundamental to achieving the correct three-dimensional geometry required for target engagement in biological systems, such as the ATP binding pocket of kinases; use of the *cis*-isomer typically results in a dramatic loss of potency. Furthermore, the hydrochloride salt provides distinct processability advantages, including enhanced solubility in protic solvents and improved handling as a stable, crystalline solid, which are often absent in the corresponding free base.

Substitution Risk

Stereochemical mismatch
Cis-isomer places amino and hydroxyl groups on the same face; target engagement and SAR may shift significantly compared with trans.
CAS ambiguity
CAS 1403767-32-7 is frequently misapplied to trans-isomer in vendor catalogs; procurement without chiral verification risks receiving the wrong stereoisomer.
Synthesis yield context
Reported key intermediate yields differ between trans- and cis-isomer routes; substituting cis may alter synthetic efficiency and scalability expectations.

Critical for Target Potency: Stereochemistry Dictates >100-Fold Difference in Kinase Inhibition

The spatial orientation of substituents on the cyclobutane ring is a critical determinant of biological activity. In the development of selective kinase inhibitors, derivatives synthesized from the *trans*-isomer of an amino alcohol precursor can exhibit potent, low-nanomolar inhibition, whereas the corresponding final compound derived from the *cis*-isomer is often orders of magnitude less active or completely inactive. This highlights that the specific *trans* geometry of this starting material is essential for achieving high-affinity binding to the target protein.

Evidence DimensionBiological Potency (IC50)
Target Compound DataEnables synthesis of final compounds with low nanomolar IC50 values.
Comparator Or BaselineDerivatives from *cis*-isomer precursors, which often show IC50 values in the micromolar range or higher.
Quantified DifferenceTypically >100-fold decrease in potency for *cis*-derived analogs.
ConditionsIn vitro kinase assays for targets like JAK family kinases.

Procuring the correct *trans*-isomer is non-negotiable for projects requiring high on-target potency, as substitution with the *cis*-form leads to inactive final compounds.

Stereochemical identity
Head-to-head
trans (CAS 1403766-99-3) vs cis (CAS 1403767-32-7); catalog misassignment common
Stereochemical verification required for SAR reproducibility
Chiral HPLC or NMR recommended; vendor CAS not reliable

Precursor Suitability: Specified as a Key Intermediate in JAK Inhibitor Patents

This compound, and closely related trans-aminocyclobutanol derivatives, are explicitly cited as key intermediates in patents for the synthesis of next-generation Janus kinase (JAK) inhibitors. Its use in these patents demonstrates a validated and established synthetic route to high-value pharmaceutical targets, confirming its compatibility with subsequent reaction steps and purification protocols.

Evidence DimensionSynthetic Route Validation
Target Compound DataNamed as a key starting material or intermediate in patents from major pharmaceutical developers.
Comparator Or BaselineAlternative, non-specified building blocks (e.g., acyclic amino alcohols, other cycloalkanol amines).
Quantified DifferenceExplicit inclusion in patented examples vs. absence.
ConditionsSynthesis of JAK inhibitors as described in patent literature (e.g., WO2011103423A1).

For process development and scale-up, using a patent-validated intermediate reduces route-scouting risks and aligns with established methods for producing high-value molecules.

Trans-ester yield
Reported
85% (Mitsunobu) vs 60–75% for cis-analogous steps
Reported synthesis efficiency may support scale-up evaluation
Cross-study comparison; conditions vary

Improved Processability: Hydrochloride Salt Form Enhances Handling and Solubility

The hydrochloride salt form of amino alcohols offers significant handling and process advantages over the corresponding free base. As a crystalline solid, the HCl salt is easier to weigh accurately and handle in a manufacturing or lab setting compared to potentially oily or low-melting-point free bases. Its enhanced solubility in water and polar protic solvents simplifies reaction setup and workup procedures in aqueous or alcoholic media.

Evidence DimensionPhysical Form and Solubility
Target Compound DataTypically a stable, crystalline solid with good solubility in polar protic solvents.
Comparator Or BaselineThe corresponding free base, which may be an oil or low-melting solid with lower solubility in protic media.
Quantified DifferenceQualitative improvement in physical state (solid vs. oil) and solubility profile.
ConditionsStandard laboratory and chemical process environments.

Procuring the HCl salt mitigates common handling and solubility issues, leading to more reproducible and efficient synthetic processes, especially at scale.

Purity & lead time
Head-to-head
≥97% purity; trans typically in stock vs 8–12 wk lead for cis
May reduce research timeline uncertainty
Vendor-specific; confirm at ordering
Procurement cost
Head-to-head
Trans: ≈$9.66–40.80/mg; Cis: ≈$11.68/mg
Supports budget-conscious screening workflows
Catalog pricing; subject to change
Scaffold utility
Class-level
Cyclobutane core linked to PROTAC linker design and enzyme inhibitor patents
May support conformational constraint in drug design research
Class-level inference; specific SAR requires validation

Core Building Block for Stereospecific Kinase Inhibitors

Ideal for synthetic campaigns targeting Janus kinase (JAK) or other kinase families where the specific *trans* orientation on the cyclobutane ring is essential for achieving high target potency and selectivity.

Development of Constrained Scaffolds in Medicinal Chemistry

Serves as a rigid, 3D-scaffold for introducing a specific spatial vector for amine and alcohol functionality, useful in structure-activity relationship (SAR) studies to probe binding pockets where conformational restriction is required.

Process Scale-Up Requiring High Purity and Reproducibility

The well-defined crystalline nature and stereochemical purity of this compound make it suitable for large-scale syntheses where lot-to-lot consistency and predictable process performance are critical procurement factors.

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Rigid cyclobutane core orientation
Ternary complex formation efficiency study
Stereoselective inhibitor synthesis
Conformational restriction and stereocontrol
Enzyme inhibition assay and SAR confirmation
Chiral building block for receptor modulators
Defined amino/hydroxyl spatial arrangement
Binding pocket complementarity in receptor assays
Conformational & computational studies
Puckered cyclobutane geometry
Molecular property prediction and docking studies

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